

In-Depth Technical Guide: Boc-Cys-Ser-OH and its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the dipeptide **Boc-Cys-Ser-OH**, including its various protected forms. It details a standard experimental protocol for its synthesis and explores the biological significance of the Cysteine-Serine motif, a key functional dyad in numerous proteins.

Quantitative Data: Molecular Weight and Formula

The molecular characteristics of **Boc-Cys-Ser-OH** can vary depending on the protecting group utilized for the cysteine thiol moiety. The following table summarizes the molecular weight and chemical formula for the unprotected dipeptide and several of its commonly used protected analogues.

Compound Name	Thiol Protecting Group	Molecular Formula	Molecular Weight (g/mol)
Boc-Cys-Ser-OH	None (Free Thiol)	C11H20N2O6S	308.35
Boc-Cys(Acm)-Ser- OH	Acetamidomethyl (Acm)	C14H25N3O7S	379.43
Boc-Cys(Bzl)-Ser-OH	Benzyl (Bzl)	C18H26N2O6S	414.48
Boc-Cys(Trt)-Ser-OH	Trityl (Trt)	C30H34N2O6S	566.67



Experimental Protocol: Synthesis of a Boc-Protected Dipeptide

The following is a representative protocol for the solid-phase peptide synthesis (SPPS) of a dipeptide with a C-terminal serine and an N-terminal Boc-protected cysteine. This method is a foundational technique in peptide chemistry.

Materials:

- Fmoc-Ser(tBu)-Wang resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% Piperidine in DMF
- Boc-Cys(Trt)-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Deionized water
- Solid-phase synthesis vessel
- Shaker

Methodology:

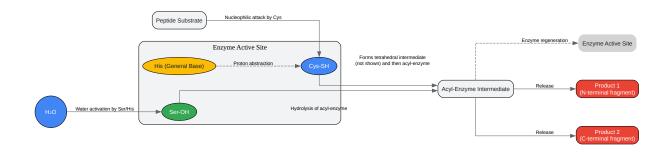


- Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the serine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve Boc-Cys(Trt)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents)
 in DMF.
 - Add the activation mixture to the resin.
 - Agitate the reaction vessel on a shaker for 2 hours at room temperature to ensure complete coupling.
 - Wash the resin extensively with DMF and DCM to remove any unreacted reagents.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5).
 - Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc and Trityl protecting groups.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.
 - Wash the peptide pellet with cold diethyl ether.
 - The purified peptide can be obtained by preparative High-Performance Liquid Chromatography (HPLC).



Visualization of Biological Significance

While **Boc-Cys-Ser-OH** is a synthetic building block, the Cysteine-Serine motif is of significant biological importance, often found in the active sites of enzymes where these residues act as a catalytic dyad.



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Caption: A diagram illustrating the role of a Cysteine-Serine catalytic dyad in peptide hydrolysis.

The Cys-Ser motif is also crucial in the structure and function of metal-binding proteins. In these proteins, the thiol group of cysteine and the hydroxyl group of serine can coordinate with metal ions, playing a vital role in cellular processes like copper homeostasis.[1] The substitution of cysteine with serine (Cys-to-Ser mutation) is a common technique in protein engineering to investigate the functional role of specific cysteine residues without drastically altering the protein's structure.[2]

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